

A Comparative Spectroscopic Guide to "Methyl 3-hydroxy-2-methylbenzoate" and Its Isomers

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Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-methylbenzoate**

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For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step. Minor positional changes of functional groups on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and spectroscopic properties. This guide provides a detailed spectroscopic comparison of **Methyl 3-hydroxy-2-methylbenzoate** and its key isomers, offering a valuable resource for their differentiation.

Introduction to the Isomers

The isomers under comparison are methyl esters of hydroxy- and methyl-substituted benzoic acid. Their shared molecular formula, $C_9H_{10}O_3$, and molecular weight of 166.17 g/mol make them indistinguishable by low-resolution mass spectrometry alone.[\[1\]](#)[\[2\]](#)[\[3\]](#) Therefore, a multi-technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is essential for accurate structural elucidation. The key isomers discussed in this guide are:

- **Methyl 3-hydroxy-2-methylbenzoate**
- Methyl 4-hydroxy-2-methylbenzoate
- Methyl 5-hydroxy-2-methylbenzoate
- Methyl 2-hydroxy-3-methylbenzoate

- Methyl 2-hydroxy-4-methylbenzoate
- Methyl 2-hydroxy-5-methylbenzoate

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for these isomers. Note that experimental data for some isomers is limited in publicly accessible databases. In such cases, the absence of data is indicated.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons are particularly informative, as their electronic environments are uniquely influenced by the positions of the hydroxyl, methyl, and methyl ester groups. The integration of signals confirms the number of protons, while the splitting patterns (multiplicity) reveal an adjacent proton.

Compound	Ar-H Chemical Shifts (δ , ppm)	-OCH ₃ Chemical Shift (δ , ppm)	Ar-CH ₃ Chemical Shift (δ , ppm)	-OH Chemical Shift (δ , ppm)
Methyl 3-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 4-hydroxy-2-methylbenzoate	~7.6 (d), ~6.6 (d), ~6.5 (s)	~3.8	~2.4	Data not available
Methyl 5-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 2-hydroxy-3-methylbenzoate	~7.6 (d), ~7.3 (d), ~6.8 (t)	~3.9	~2.2	~10.8 (s)
Methyl 2-hydroxy-4-methylbenzoate	~7.7 (d), ~6.7 (d), ~6.6 (s)	~3.9	~2.3	~10.9 (s)
Methyl 2-hydroxy-5-methylbenzoate	~7.5 (d), ~7.2 (dd), ~6.9 (d)	~3.9	~2.2	~10.8 (s)

Note: The presented data is compiled from various sources and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are key distinguishing features.

Compound	C=O Chemical Shift (δ, ppm)	Aromatic C Chemical Shifts (δ, ppm)	-OCH ₃ Chemical Shift (δ, ppm)	Ar-CH ₃ Chemical Shift (δ, ppm)
Methyl 3-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 4-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 5-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 2-hydroxy-3-methylbenzoate	~170	~160, 137, 130, 125, 120, 118	~52	~16
Methyl 2-hydroxy-4-methylbenzoate	~170	~162, 142, 131, 120, 118, 115	~52	~21
Methyl 2-hydroxy-5-methylbenzoate	~170	~158, 135, 130, 122, 118, 115	~52	~20

Note: The presented data is compiled from various sources and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in the molecule. All isomers will exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O stretches. However, the precise wavenumbers and the pattern in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Compound	-OH Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
Methyl 3-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 4-hydroxy-2-methylbenzoate	Broad, ~3300	~1680	~1250, ~1100	~1600, ~1500
Methyl 5-hydroxy-2-methylbenzoate	Data not available	Data not available	Data not available	Data not available
Methyl 2-hydroxy-3-methylbenzoate	Broad, ~3200	~1680	~1250, ~1150	~1610, ~1580
Methyl 2-hydroxy-4-methylbenzoate	Broad, ~3200	~1680	~1260, ~1160	~1620, ~1580
Methyl 2-hydroxy-5-methylbenzoate	Broad, ~3200	~1680	~1250, ~1150	~1615, ~1580

Note: The presented data is compiled from various sources and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry Data

While low-resolution mass spectrometry will show the same molecular ion peak for all isomers (m/z 166), high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in the mass spectrum, although potentially similar, may show subtle differences in the relative abundances of fragment ions, which can be used for differentiation.

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)
Methyl 3-hydroxy-2-methylbenzoate	166	Predicted: 135, 107
Methyl 4-hydroxy-2-methylbenzoate	166	135, 107, 77
Methyl 5-hydroxy-2-methylbenzoate	166	Data not available
Methyl 2-hydroxy-3-methylbenzoate	166	134, 106, 78
Methyl 2-hydroxy-4-methylbenzoate	166	134, 106, 78
Methyl 2-hydroxy-5-methylbenzoate	166	134, 106, 78

Note: Fragmentation patterns are dependent on the ionization method (e.g., Electron Ionization).

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- 1H NMR Acquisition: A standard one-pulse experiment is performed. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled experiment is typically used. A larger number of scans and a relaxation delay are required due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

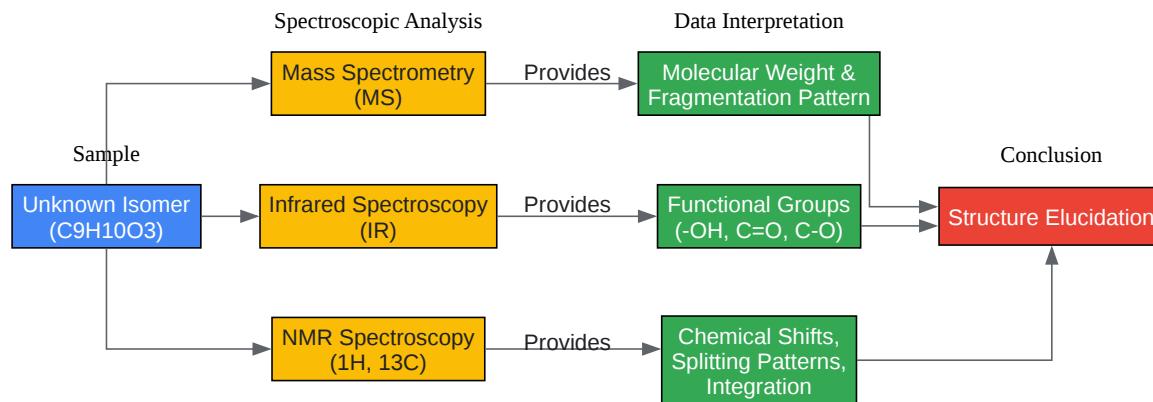
- Sample Preparation (Solid Samples):
 - KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum (of air or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or by direct infusion.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation.
- Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the "**Methyl 3-hydroxy-2-methylbenzoate**" isomers.



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Caption: A logical workflow for isomer identification using spectroscopic techniques.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of "**Methyl 3-hydroxy-2-methylbenzoate**," ensuring the correct identification of these compounds in their research and development endeavors.

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References

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